4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile is a chemical compound characterized by the presence of two pyrrolidine rings attached to a heptanedinitrile backbone. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile typically involves the reaction of heptanedinitrile with pyrrolidine derivatives under specific conditions. One common method includes the use of pyrrolidine-1-carbonyl chloride as a starting material, which reacts with heptanedinitrile in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine rings can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the active sites of target proteins .
Comparison with Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine derivative with unique pharmacological properties
Uniqueness: 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile stands out due to its dual pyrrolidine rings, which confer enhanced stability and binding properties. This structural feature makes it a valuable scaffold for drug design and development .
Properties
CAS No. |
88321-29-3 |
---|---|
Molecular Formula |
C17H24N4O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,4-bis(pyrrolidine-1-carbonyl)heptanedinitrile |
InChI |
InChI=1S/C17H24N4O2/c18-9-5-7-17(8-6-10-19,15(22)20-11-1-2-12-20)16(23)21-13-3-4-14-21/h1-8,11-14H2 |
InChI Key |
HZODHCGRLBTQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCC#N)(CCC#N)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.